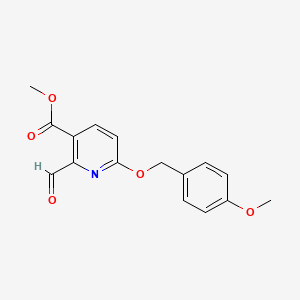

Methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate

CAS No.: 1708251-21-1

Cat. No.: VC15832753

Molecular Formula: C16H15NO5

Molecular Weight: 301.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1708251-21-1 |

|---|---|

| Molecular Formula | C16H15NO5 |

| Molecular Weight | 301.29 g/mol |

| IUPAC Name | methyl 2-formyl-6-[(4-methoxyphenyl)methoxy]pyridine-3-carboxylate |

| Standard InChI | InChI=1S/C16H15NO5/c1-20-12-5-3-11(4-6-12)10-22-15-8-7-13(16(19)21-2)14(9-18)17-15/h3-9H,10H2,1-2H3 |

| Standard InChI Key | CHZJZPZWWAYRQE-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)COC2=NC(=C(C=C2)C(=O)OC)C=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

-

A pyridine ring substituted at the 2-position with a formyl group (), which confers electrophilic reactivity.

-

A methoxybenzyl ether () at the 6-position, enhancing lipophilicity and steric bulk.

-

A methyl ester () at the 3-position, which influences solubility and metabolic stability .

The interplay of these groups creates a planar pyridine core with peripheral substituents that enable diverse reactivity. X-ray crystallography of related nicotinates (e.g., methyl 3-[(1,1-dioxo-1λ⁶,2-benzothiazol-3-yl)amino]-5-nitrothiophene-2-carboxylate) reveals that such structures often adopt conformations stabilized by intramolecular hydrogen bonding, a feature likely shared by this compound .

Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 301.29 g/mol |

| IUPAC Name | Methyl 2-formyl-6-[(4-methoxyphenyl)methoxy]pyridine-3-carboxylate |

| SMILES | COC1=CC=C(C=C1)COC2=NC(=C(C=C2)C(=O)OC)C=O |

| LogP (Predicted) | ~1.5–2.2 |

| Hydrogen Bond Donors/Acceptors | 0/6 |

The methoxybenzyl group significantly increases lipophilicity compared to simpler nicotinate esters, as evidenced by its predicted LogP value . This property may enhance membrane permeability in biological systems, though empirical data are lacking.

Synthesis and Structural Modification

General Synthetic Strategy

Synthesis typically proceeds via a multi-step sequence:

-

Condensation Reactions: Starting materials such as enaminones or aldehydes undergo cyclization to form the pyridine core. For example, ethyl acetoacetate and ammonium acetate in acetic acid can yield intermediate nicotinate esters .

-

Functional Group Installation: The methoxybenzyl ether is introduced via nucleophilic substitution or Mitsunobu reactions, while the formyl group may be added through Vilsmeier-Haack formylation.

-

Esterification/Hydrolysis: Final steps often involve esterification to stabilize the carboxylate group or hydrazinolysis to generate hydrazide derivatives for biological testing .

A representative pathway for analogous compounds involves:

Modifications at the 6-position (e.g., methoxybenzyl vs. phenyl) are achieved by varying the benzylating agent .

Challenges in Optimization

-

Regioselectivity: Ensuring substitution at the 2- and 6-positions requires careful control of reaction conditions. Competing reactions at the 4-position are common in pyridine syntheses.

-

Stability of the Formyl Group: The aldehyde moiety is prone to oxidation or side reactions, necessitating protective strategies during synthesis .

The presence of the methoxybenzyl ether in Methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate may improve blood-brain barrier penetration relative to phenyl-substituted analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume